molecular formula C5H10O3S B1609658 (S)-2-Hydroxy-4-(methylthio)butyric acid CAS No. 48042-96-2

(S)-2-Hydroxy-4-(methylthio)butyric acid

Cat. No. B1609658
CAS RN: 48042-96-2
M. Wt: 150.2 g/mol
InChI Key: ONFOSYPQQXJWGS-BYPYZUCNSA-N
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Description

(S)-2-Hydroxy-4-(methylthio)butyric acid , also known as methionine sulfoxide , is an organic compound with the chemical formula C<sub>5</sub>H<sub>10</sub>O<sub>3</sub>S . It is a derivative of the essential amino acid methionine . The compound contains a hydroxyl group (-OH) and a methylthio group (-SCH<sub>3</sub>) attached to a butyric acid backbone. Methionine sulfoxide exists in both L (levo) and D (dextro) forms, with the S configuration being the biologically relevant one.



Synthesis Analysis

The synthesis of (S)-2-Hydroxy-4-(methylthio)butyric acid involves several methods, including chemical and enzymatic approaches. One common method is the oxidation of methionine using hydrogen peroxide or other oxidizing agents. Enzymatic oxidation by methionine sulfoxide reductase enzymes can also yield this compound.



Molecular Structure Analysis

The molecular structure of (S)-2-Hydroxy-4-(methylthio)butyric acid consists of a four-carbon butyric acid chain with a hydroxyl group (-OH) attached to the second carbon and a methylthio group (-SCH<sub>3</sub>) attached to the fourth carbon. The stereochemistry at the second carbon determines its S configuration.



Chemical Reactions Analysis


  • Oxidation : (S)-2-Hydroxy-4-(methylthio)butyric acid can be oxidized back to methionine by methionine sulfoxide reductase enzymes.

  • Decarboxylation : Under certain conditions, the carboxylic acid group can undergo decarboxylation, yielding a thiol compound.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 150°C .

  • Solubility : Soluble in water and polar organic solvents.

  • pH : Acidic due to the carboxylic acid group.

  • Stability : Sensitive to heat and light.


Scientific Research Applications

1. Synthesis and Biomedical Applications

(S)-2-Hydroxy-4-(methylthio)butyric acid, also known as MHA-Ca, plays a significant role in the synthesis of compound α-ketoacid tablets. These tablets are used to prevent amino acid deficiencies and improve metabolic disorders. MHA-Ca has shown effectiveness in treating renal failure and benefits calcium metabolism and secondary hyperparathyroidism. Furthermore, it serves as an important intermediate in organic synthesis, drug synthesis, and biological synthesis, with various methods reviewed for its synthesis (Shi Dan-dan, 2009).

Safety And Hazards

(S)-2-Hydroxy-4-(methylthio)butyric acid is generally considered safe for human consumption. However, like any compound, it should be handled with care. Avoid inhalation, ingestion, or skin contact. Consult safety data sheets for specific handling instructions.


Future Directions

Research on (S)-2-Hydroxy-4-(methylthio)butyric acid continues to explore its therapeutic potential, especially in the context of oxidative stress-related diseases and protein oxidation. Investigating its role in cellular signaling pathways and developing targeted therapies could be promising areas for future study.


Remember that this analysis is based on available information, and further research may provide additional insights into this intriguing compound12.


properties

IUPAC Name

(2S)-2-hydroxy-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFOSYPQQXJWGS-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197397
Record name (S)-2-Hydroxy-4-(methylthio)butyric acid
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Hydroxy-4-(methylthio)butyric acid

CAS RN

48042-96-2
Record name (2S)-2-Hydroxy-4-(methylthio)butanoic acid
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Record name Desmeninol, (S)-
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Record name (S)-2-Hydroxy-4-(methylthio)butyric acid
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Record name (S)-2-hydroxy-4-(methylthio)butyric acid
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Record name DESMENINOL, (S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GP Zecchini, MP Paradisi, I Torrini… - Archiv der …, 1993 - Wiley Online Library
The new fMLP analog HCO‐Hmb‐Leu‐Phe‐OMe (1), containing (S)‐2‐hydroxy‐4‐(methylthio)butyric acid (Hmb) in place of L‐methionine at the N‐terminal position, has been …
Number of citations: 6 onlinelibrary.wiley.com
CANI METHIONINE - Protein & Peptide Letters, 1995 - books.google.com
The formylpeptide HCO-Met-Leu-Phe-OMe methylsulphonium iodide (fMLP-OMe. MSI) was synthesized in order to clarify the role of the charge on Met sulphur atom in biological …
Number of citations: 7 books.google.com

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